- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,
Cas no 93107-30-3 (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 1-Cyclopropyl-6-, 7-Difluoro-1,4-Dihydro-4-Oxoquinoline-3-carboxylic Acid
- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 3-Quinolinecarboxylicacid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-
- BESIVANCE I
- 6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid
- 1-CYCLOPROPYL-1,4-DIHYDRO-6,7-DIFLUORO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
- 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- KNEXGVPHPGXAGF-UHFFFAOYSA-N
- PubChem11679
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)
- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
- X 3
- cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 1-Cyclorpropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4- oxoquinoline-3-carboxylic acid
- 93107-30-3
- 1-cyclopropyl-6,7-difluoro 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- SB71512
- cyclopropyl 6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- SCHEMBL501238
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- DS-0501
- DB-050523
- EC 413-760-7
- 1-cyclopropyl-6,7-difluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acid
- NS00004712
- 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- CS-W002812
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid
- CHEMBL4204733
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
- EN300-7373084
- 1-cyclopropyl-6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-; 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid; 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
- SY020858
- BCP28696
- 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylicAcid
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
- 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- MFCD01646375
- AC-23370
- DTXSID40869113
- AE-641/11064010
- 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4oxo-3-quinolinecarboxylic acid
- 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 3-carboxy-1-cyclopropyl-6,7-difluoro-4-quinolone
- 1-cyclopropyl-6, 7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 1-Cyclopropyl-6 pound not7-difluoro-4-oxo-1 pound not4-dihydroquinoline-3-carboxylic acid
- C2779
- 1-Cyclopropyl-6,7-diflouro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
- 1 -cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- AKOS015840750
- J-504574
-
- MDL: MFCD01646375
- Inchi: 1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19)
- InChI Key: KNEXGVPHPGXAGF-UHFFFAOYSA-N
- SMILES: O=C(C1C(=O)C2C(=CC(=C(C=2)F)F)N(C2CC2)C=1)O
Computed Properties
- Exact Mass: 265.05500
- Monoisotopic Mass: 265.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 57.6
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.63
- Melting Point: 289°C(lit.)
- Boiling Point: 434.2°C at 760 mmHg
- Flash Point: 216.4°C
- Refractive Index: 1.655
- PSA: 59.30000
- LogP: 2.31280
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H361-H412
- Warning Statement: P201-P202-P273-P280-P308+P313-P405-P501
- Hazard Category Code: 62-52/53
- Safety Instruction: S22; S36/37; S61
-
Hazardous Material Identification:
- Risk Phrases:R62; R52/53
- Storage Condition:Sealed in dry,Room Temperature
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049559-1g |
6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid |
93107-30-3 | 95% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 049559-5g |
6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid |
93107-30-3 | 95% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 049559-10g |
6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid |
93107-30-3 | 95% | 10g |
£75.00 | 2022-03-01 | |
| Fluorochem | 049559-25g |
6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid |
93107-30-3 | 95% | 25g |
£140.00 | 2022-03-01 | |
| AstaTech | 60614-1/G |
6,7-DIFLUORO-4-OXO-1-CYCLOPROPYL-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID |
93107-30-3 | 97% | 1g |
$13 | 2023-09-16 | |
| AstaTech | 60614-5/G |
6,7-DIFLUORO-4-OXO-1-CYCLOPROPYL-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID |
93107-30-3 | 97% | 5g |
$39 | 2023-09-16 | |
| AstaTech | 60614-25/G |
6,7-DIFLUORO-4-OXO-1-CYCLOPROPYL-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID |
93107-30-3 | 97% | 25g |
$119 | 2023-09-16 | |
| Chemenu | CM121466-25g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
93107-30-3 | 95% | 25g |
$163 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020858-1g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
93107-30-3 | >97% | 1g |
¥40.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020858-5g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
93107-30-3 | >97% | 5g |
¥144.00 | 2025-04-11 |
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Production Method
Production Method 1
Production Method 2
- N-formyl hydroxylamine compound used as peptide deformylase inhibitor, Korea, , ,
Production Method 3
- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of quinolones and their intermediates, China, , ,
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water
- Preparation of macrolides and erythromycin derivatives anti-infective phosphonate analogs, United States, , ,
Production Method 6
- Process for preparing 2-chloro-4,5-difluorobenzoic acid, an intermediate for antibacterial quinolinecarboxylic acid derivatives, United States, , ,
Production Method 7
1.2 Reagents: Sodium acetate Solvents: Water
- Hydrolytic process for the preparation of fluoroquinolonecarboxylic acids from their corresponding C1-4 alkyl esters using reduced amounts of sulfuric acid, United States, , ,
Production Method 8
- Method for synthesizing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid using phase transfer catalyst, China, , ,
Production Method 9
- Study on synthesis of 1-cyclopropyl-6,7-difluroro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid, Jingxi Yu Zhuanyong Huaxuepin, 2012, 20(6), 39-42
Production Method 10
- Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents, Journal of Heterocyclic Chemistry, 1987, 24(1), 181-5
Production Method 11
- Process for the preparation of fluoroquinolones via streamlined synthesis, World Intellectual Property Organization, , ,
Production Method 12
- Synthesis of clinafloxacin, Zhongguo Yiyao Gongye Zazhi, 2000, 31(8), 338-340
Production Method 13
- N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteria, ChemRxiv, 2019, 1, 1-38
Production Method 14
- Baylis-hillman route to several quinolone antibiotic intermediates, Synthesis, 2006, (6), 963-968
Production Method 15
1.2 Reagents: Water ; cooled
- Improved synthesis of ciprofloxacin, Youjifu Gongye, 2008, (2), 11-12
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water
- Process for the preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinolinecarboxylic acids in a cascade microreactor, European Patent Organization, , ,
Production Method 17
- Method for preparing quinolone carboxylic acid intermediate through compound enzyme catalytic hydrolysis, China, , ,
Production Method 18
- Preparation of clinifloxacin key intermediate, China, , ,
Production Method 19
1.2 4 h, 25 °C
1.3 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3 h, 35 - 45 °C; 45 °C → 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C → 100 °C; 10 h, 100 °C; 100 °C → 25 °C; 2 h, 25 °C
- Improved process for the preparation of besifloxacin hydrochloride and intermediates thereof, India, , ,
Production Method 20
- Preparation of 7-(substituted)piperazinyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antibacterial agents, United States, , ,
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Raw materials
- Cyclopropanecarboxylic acid
- ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
- (dimethoxymethyl)dimethylamine
- Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
- Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,4,5-trifluoro-β-oxo-, ethyl ester, (Z)- (9CI)
- 3-Quinolinecarboxaldehyde, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-
- cyclopropanamine
- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- ethyl1-cyclopropyl-6-fluoro-7-[(4-isopropyl-1,3-thiazol-2-yl)methoxy]-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,4,5-trifluoro-β-oxo-, ethyl ester
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Preparation Products
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Suppliers
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Introduction to 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS No. 93107-30-3)
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 93107-30-3, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their potential biological activities, particularly in the development of novel therapeutic agents. The structural features of this molecule, including its cyclopropyl and fluoro substituents, contribute to its unique chemical properties and biological interactions.
The quinoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into the quinoline ring system enhances the metabolic stability and binding affinity of the molecule, making it a promising candidate for further pharmacological investigation. Specifically, the 6,7-difluoro substitution pattern in 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid imparts additional electronic and steric effects that modulate its biological activity.
In recent years, there has been a growing interest in fluorinated quinolines as scaffolds for the development of next-generation therapeutics. These compounds have demonstrated efficacy in preclinical studies against various diseases, including cancer and infectious disorders. The cyclopropyl group in 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid further enhances its potential by providing a rigid structural motif that can improve binding to biological targets. This feature is particularly relevant in the context of enzyme inhibition and receptor binding studies.
One of the most compelling aspects of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is its versatility in medicinal chemistry applications. Researchers have leveraged this compound as a building block for more complex derivatives with enhanced pharmacological profiles. For instance, modifications to the carboxylic acid moiety have led to the development of novel protease inhibitors and kinase inhibitors. These derivatives have shown promise in preclinical models of cancer and inflammation.
The synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid involves multi-step organic reactions that highlight the synthetic prowess required to construct such complex molecules. The introduction of fluorine atoms into the quinoline ring typically requires specialized methodologies to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for both academic research and industrial applications.
From a biological perspective, the mechanism of action of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid remains an active area of investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. For example, its structural similarity to known antimalarial agents suggests potential activity against parasitic enzymes such as heme biosynthesis enzymes. Additionally, its ability to modulate kinase activity has been explored in cancer research.
The impact of fluorine substitution on the pharmacokinetic properties of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxyoquinolinecarboxylic acid is another critical consideration in drug development. Fluorine atoms can influence solubility, metabolic stability, and distribution within the body. These factors are essential for determining whether a compound will be suitable for oral administration or require alternative delivery systems. Computational modeling and experimental studies have been employed to elucidate these properties and guide optimization efforts.
In conclusion, 1-Cyclopropyl - 6 , 7 - difluoro - 1 , 4 - dihydro - 4 - oxoquinoline - 3 - carboxylic acid ( CAS No . 93107 - 30 - 3 ) represents a significant advancement in fluorinated quinoline chemistry with potential therapeutic applications across multiple disease areas . Its unique structural features , coupled with its synthetic accessibility , make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics . As research continues to uncover new biological targets and mechanisms , compounds like this are poised to play a pivotal role in addressing unmet medical needs .
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